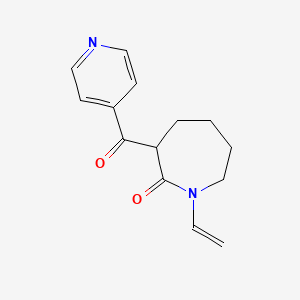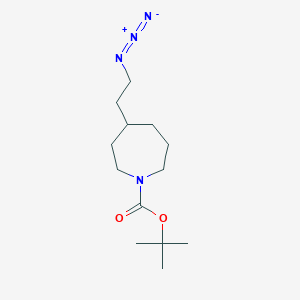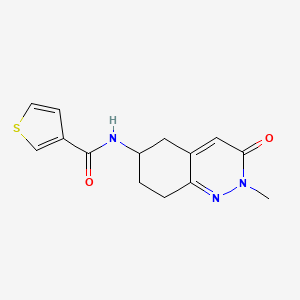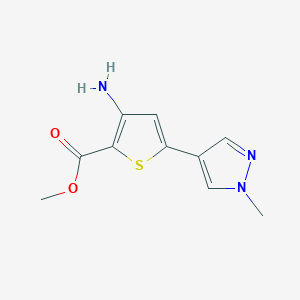![molecular formula C27H23NO5 B2976669 8-(4-methoxybenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one CAS No. 866347-96-8](/img/structure/B2976669.png)
8-(4-methoxybenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-(4-methoxybenzoyl)-6-[(3-methylphenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a useful research compound. Its molecular formula is C27H23NO5 and its molecular weight is 441.483. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Activity
Quinolone derivatives, like those in the study of synthesized quinazolin-4(3H)-one compounds, have shown significant anticonvulsant activity in preclinical models. These compounds, evaluated using the 6 Hz psychomotor seizure test, demonstrated potential for seizure management. Notably, one compound exhibited 100% protection at certain doses, underlining the therapeutic potential of quinolone derivatives in neurology and pharmacology (Kumar et al., 2011).
Neuroprotection
Quinolone derivatives, such as YM872, have been researched for their neuroprotective effects against cerebral ischemia. In a study involving animal models, YM872 significantly reduced the volume of ischemic damage, suggesting the role of quinolone compounds in treating acute stroke and potentially limiting brain damage after ischemic events (Takahashi et al., 1998).
Genotoxicity and DNA Damage
Research on the genotoxicity of food mutagens like IQ (an analogue of quinoline) and its derivatives emphasizes the importance of understanding the mutagenic and carcinogenic potential of certain quinolines. Studies have shown that these compounds can induce DNA damage, which is a critical factor in assessing the safety and environmental impact of quinoline derivatives (Barnes et al., 1985).
Biomonitoring of Mutagenic Compounds
The assessment of heterocyclic aromatic amine metabolites in human urine after dietary exposure to compounds like MeIQx underlines the importance of biomonitoring studies. These studies help in understanding the metabolism and potential health impacts of exposure to complex organic compounds, including quinolines, through diet or environment (Stillwell et al., 1999).
Environmental and Health Impact Studies
Investigations into the associations between environmental pollutants like polychlorinated dibenzodioxins and health outcomes, such as diabetes, can provide insights into the indirect effects of chemical exposure on public health. Understanding these associations is crucial for developing safety standards and regulatory policies for chemicals related to quinolone derivatives (Everett et al., 2007).
Properties
IUPAC Name |
8-(4-methoxybenzoyl)-6-[(3-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23NO5/c1-17-4-3-5-18(12-17)15-28-16-22(26(29)19-6-8-20(31-2)9-7-19)27(30)21-13-24-25(14-23(21)28)33-11-10-32-24/h3-9,12-14,16H,10-11,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNAZKJHCFCFFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=C(C=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-({[2,3'-bifuran]-5-yl}methyl)-2,2-dimethylpropanamide](/img/structure/B2976586.png)
![1-[3,5-bis(trifluoromethyl)benzenesulfonyl]-4-(2,6-dimethylphenyl)piperazine](/img/structure/B2976588.png)

![3-{[1-(4-Fluorobenzoyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2976593.png)




![2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2976602.png)
![7-(Benzo[d][1,3]dioxol-5-yl)-4-((3-(trifluoromethyl)phenyl)sulfonyl)-1,4-thiazepane](/img/structure/B2976603.png)


![N-(1-benzylpiperidin-4-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2976607.png)
![N'-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-N-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B2976609.png)
